3-Ethoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid - 2091004-49-6

3-Ethoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid

Catalog Number: EVT-1767764
CAS Number: 2091004-49-6
Molecular Formula: C11H14N2O3
Molecular Weight: 222.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    • Compound Description: These compounds are a series of arylamide derivatives that were synthesized and evaluated for their anticancer activity against PC-3 prostate cancer cells. They were found to inhibit PC-3 cell growth, with some derivatives exceeding the inhibitory activity of 5-fluorouracil, a known anticancer drug [, , ].
    • Compound Description: These compounds incorporate various heterocyclic moieties onto a 5,6,7,8-tetrahydronaphthalene scaffold. Notably, derivative 5a demonstrated potent antioxidant activity, surpassing ascorbic acid [, ]. Additionally, derivatives 8 and 10 exhibited promising tumor inhibitory activity against liver cancer cells (HepG-2), comparable to the reference drug doxorubicin.
    • Compound Description: This compound serves as a pivotal intermediate in synthesizing 5-deaza- and 5,10-dideaza-5,6,7,8-tetrahydrofolic acid analogs. These analogs are significant due to their potential as antimetabolites, particularly in targeting folate-dependent enzymes crucial for cell growth and proliferation [].
    • Compound Description: These compounds are synthesized from the condensation of 2-oxocyclohexylglyoxylic acid with either guanidine carbonate or urea, respectively. Further modifications through catalytic reduction lead to the production of various dihydro derivatives. These transformations highlight the reactivity and potential of these compounds as building blocks for more complex structures [].
  • Methyl 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-4-carboxylate

    • Compound Description: This compound acts as a versatile precursor in the synthesis of diverse β-amino acid derivatives. Its reactivity at the C-4 and nitrogen atom allows for alkylation and acylation reactions, leading to the formation of analogs of β-proline, nipecotic acid, and indolizine- and quinolizine-carboxylic acids. These amino acid derivatives are significant due to their potential applications in peptide synthesis, drug design, and as chiral building blocks [].
    • Compound Description: These compounds result from the reaction of sym-2-dimethylaminomethylene-1,3-diones with sodium cyanoacetamide. The product distribution depends on the specific starting material, leading to either pyridine or quinoline derivatives. These compounds showcase the versatility of the dimethylaminomethylene-1,3-dione scaffold in accessing diverse heterocyclic structures [].
  • (S)-1-((S)-2-{[1-(4-Amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765)

    • Compound Description: VX-765 is an orally available prodrug of VRT-043198. Upon administration, VX-765 is metabolized into VRT-043198, which acts as a potent and selective inhibitor of interleukin-converting enzyme/caspase-1 subfamily caspases []. This inhibition mechanism makes VX-765 a promising candidate for treating inflammatory diseases by modulating the inflammatory response.

    4-Chloro-7-ethoxy-2(3H)-benzoxazolone-6-carboxylic acid

    • Compound Description: This compound is a derivative of 4-amino-5-chloro-2-ethoxy-3-hydroxybenzoic acid. It is synthesized as part of metabolic studies of mosapride, a potential gastroprokinetic agent []. The synthesis of this compound provides insights into the metabolic pathways of mosapride and aids in understanding its pharmacological activity.

    7-Ethoxy-6,8-difluoro-4-oxo-1-pyridin-2-ylmethyl-1,4-dihydro-quinoline-3-carboxylic acid

    • Compound Description: This compound’s crystal structure has been determined, providing valuable information about its three-dimensional conformation []. This information can be useful in understanding its potential interactions with biological targets and can guide further studies on its activity and potential applications.
    • Compound Description: This series of compounds was synthesized and investigated for their anticancer activity against the breast cancer cell line MCF-7. Several compounds within this series exhibited significant anticancer activity, exceeding the potency of the reference compound Doxorubicin []. These findings highlight the potential of these derivatives as lead compounds for developing new anticancer agents.
  • 13-Cyclohexyl-3-methoxy-6-[methyl-(2-{ 2-[methyl-(sulphamoyl)-amino]-ethoxy}-ethyl)-carbamoyl]-7H-indolo-[2,1-α]-[2]-benzazepin-10-carboxylic acid

    • Compound Description: This compound's synthesis method and a novel intermediate, tert-butyl(methyl-{2-[2-(methylamino)-ethoxy]-ethyl}-sulphamoyl)-carbamate, are the subject of a patent []. This suggests a potential therapeutic application for this compound, although the specific details regarding its biological activity are not provided.
    • Compound Description: This compound acts as a quinolone GABA partial agonist and was synthesized on a multikilogram scale []. A key challenge in its development involved isolating the product with sufficient purity for clinical studies due to its inherent insolubility. Additionally, researchers sought alternative methods to circumvent the high-temperature cyclization step necessary for forming the quinolone ring system.
  • 6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione

    • Compound Description: This compound belongs to a class of antithrombotic compounds with favorable cerebral and peripheral effects. It is synthesized from a specific enamine and ureas []. The compound’s ability to act as an antithrombotic agent makes it potentially valuable for treating or preventing blood clots.

    Heterotricyclically substituted phenyl-cyclohexane-carboxylic acid derivatives

    • Compound Description: This group of compounds exhibits angiotensin II antagonism, suggesting potential as hypotensive and anti-arteriosclerotic agents []. These compounds exert their effects by blocking the action of angiotensin II, a hormone that constricts blood vessels and increases blood pressure.
    • Compound Description: These compounds are prepared using readily available starting materials and a straightforward synthetic method. The method is cost-effective and results in high yield and purity, making it suitable for large-scale production []. This suggests the compounds may be intermediates in synthesizing more complex molecules with potential applications in various fields.
  • 2-Amino-1 (4-Bromo-phenyl)-5-oxo-4, 5-dihydro-1-H-pyrrole-3-carboxylic acid ethyl ester

    • Compound Description: This compound represents a new halogen derivative of pyrrole, synthesized and structurally characterized through crystallography []. Its structure reveals key features, such as the conformation of the ethoxy carbonyl chain and the planar arrangement of the pyrrole ring. This detailed structural information is crucial for understanding its potential interactions with biological targets and can guide further investigations into its biological activity.

    Pterin-6,7-dicarboxylic acid

    • Compound Description: Pterin-6,7-dicarboxylic acid is readily synthesized through a condensation reaction followed by hydrolysis. It acts as a precursor for synthesizing other pterin derivatives, which are essential in various biological processes [].

    Alkyl-1-cyclopropyl-1,4-dihydro-4-oxo-3-quinoline-carboxylic acid

    • Compound Description: The synthesis of these quinoline-based carboxylic acids is detailed, highlighting the versatility of chemical transformations to generate libraries of compounds for pharmaceutical screening []. The presence of various substituents on the quinoline ring allows for the fine-tuning of their pharmacological properties.

    Substituted-2-penem-3-carboxylic acid compounds

    • Compound Description: A novel process for preparing these compounds, which involve several chemical transformations, has been developed []. These compounds belong to the β-lactam family, a class of antibiotics known for their effectiveness against a wide range of bacteria.
    • Compound Description: This compound and several structurally related nucleosides have been synthesized and their structures confirmed using NMR spectroscopy. Some of these compounds, particularly the 2',5'-dideoxy-5'-[(1-nitroanthraquinon-2-carbonyl)amino]uridine, exhibit significant inhibitory activity against thymidine incorporation into cellular DNA []. This suggests their potential as anticancer or antiviral agents.
    • Compound Description: These compounds are known to inhibit TASK-1 and TASK-3 tandem pore (K2P) potassium channels, leading to respiratory stimulation. Studies have investigated the binding sites of these drugs within the TASK-3 channel to understand their mechanism of action better []. Identifying the specific amino acid residues crucial for drug binding provides valuable insights for designing more selective and effective breathing stimulants.
    • Compound Description: This compound is a novel fluorescent RXR agonist designed for screening potential rexinoids. The compound's fluorescence intensity changes depending on the hydrophobicity of the environment, allowing for rapid and efficient screening of RXR ligands [].
  • 6-(5-methoxymethyl-pyridin-3-yl)-3,4-dihydro-2H-[1,8]naphthyridine-1-carboxylic acid amide (BI 689648)

    • Compound Description: BI 689648 is a highly selective aldosterone synthase inhibitor that has shown promise in preclinical studies for treating cardiometabolic diseases [].
    • Compound Description: These compounds are RXR partial agonists that have demonstrated promising antidiabetic activity without significant adverse effects [].
    • Compound Description: This compound is a PET radiotracer developed for imaging LPA1 in the lungs of rhesus monkeys. This radiotracer allows for the in vivo study of LPA1 distribution and function, which may be helpful in understanding its role in pulmonary fibrosis and other lung diseases [].
    • Compound Description: These organotin(IV) derivatives have been synthesized and characterized, revealing structural insights into their coordination geometry. Notably, these complexes exhibit antibacterial, antifungal, and antioxidant properties, suggesting potential applications in medicinal chemistry and materials science [].
    • Compound Description: These compounds were synthesized as potential ligands for retinoid nuclear receptors. While pyridine analogs showed promising activity as retinoid synergists, replacing the benzene ring with a pyrimidine ring resulted in a loss of retinoidal activity []. These findings highlight the subtle but significant influence of structural modifications on biological activity.
    • Compound Description: These six new brominated tryptophan derivatives were isolated from marine sponges and characterized. These compounds displayed varying degrees of inhibitory activity against the growth of Staphylococcus epidermidis, indicating their potential as antimicrobial agents [].
    • Compound Description: These compounds, synthesized from their corresponding lithium compounds, were tested for spasm-inducing activity in mice, demonstrating the impact of structural variations on biological responses [].
  • (S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (KY-021)

    • Compound Description: KY-021 is a novel PPARγ agonist that has demonstrated efficacy in reducing plasma glucose and triglyceride levels in animal models of diabetes. Importantly, it exhibited fewer adverse effects compared to rosiglitazone, a known PPARγ agonist, suggesting a safer profile for treating diabetes [].
    • Compound Description: These compounds, synthesized through a series of reactions, were evaluated for their antimicrobial activity. Some exhibited potent antifungal activity, particularly against yeast fungi, highlighting their potential as a novel class of antifungal agents [].
    • Compound Description: This compound serves as a key intermediate in synthesizing peramivir, an antiviral drug used to treat influenza. An improved synthetic method for this intermediate has been developed, increasing the overall efficiency of peramivir production [].
    • Compound Description: A series of transition metal complexes using these ligands were synthesized, resulting in mononuclear, dinuclear, and 2D frameworks. The complexes exhibited strong electrochemiluminescence (ECL) in DMF solutions, indicating potential applications in display technologies and sensing [].
  • Ethoxy(trimethylsilyl)acetylene

    • Compound Description: This reagent is widely used in organic synthesis, particularly for converting carboxylic acids into anhydrides and as a dehydrative condensation agent. Its stability and versatility make it a valuable tool in various synthetic transformations [].

    Cyclopentane-1,3-Dione (CPD) thromboxane (A2)-receptor antagonists.

    • Compound Description: These compounds, analogs of existing thromboxane A2 receptor antagonists, are designed by replacing the carboxylic acid group with CPD bioisosteres. Some exhibited potent and long-lasting inhibition of the human TP receptor, suggesting potential as antithrombotic agents [].
    • Compound Description: These novel retinoids were evaluated for their ability to induce differentiation in human promyelocytic leukemia (HL60) and mouse embryonal carcinoma (P19) cells. Structure-activity relationship studies revealed that the position of the carboxylic acid moiety on the aromatic ring significantly influences the compound's activity [].
    • Compound Description: A series of novel benzimidazole-7-carboxylic acid esters were synthesized as potential prodrugs to enhance the oral bioavailability of parent angiotensin II receptor antagonists. Some esters showed marked improvements in oral bioavailability and potentiated the antihypertensive effects compared to the parent compounds [].
    • Compound Description: This study explored the synthesis and biological activity of seven new glucagon analogs, focusing on modifications to the N-terminal region. These modifications aimed to improve the compounds' metabolic stability and antagonistic activity against the glucagon receptor, a potential target for treating metabolic disorders [].
    • Compound Description: KY-201, a novel PPARγ partial agonist with PTP1B inhibitory activity, was investigated for its effects on insulin sensitization in experimental osteoporotic rats. It exhibited similar hypolipidemic effects to rosiglitazone but with fewer adverse effects on body weight, blood volume, and bone mineral density. These findings suggest that KY-201 could be a promising therapeutic agent for treating diabetes in patients at risk of osteoporosis or cardiovascular disease [].
    • Compound Description: The methanol extract of Cardaria draba leaves was analyzed for its phytochemical composition using GC-MS and FT-IR techniques. The analysis revealed the presence of various bioactive compounds, including alkenes, alcohols, ethers, carboxylic acids, esters, and alkanes. Further investigation using atomic absorption spectrophotometry identified the presence of several essential elements, indicating the potential of this plant as a source of medicinal compounds and nutrients [].
  • 2-Bromodifluoroacetylamino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid o-tolylamide (TM­inh­-23)

    • Compound Description: This small-molecule compound acts as a potent and selective inhibitor of the TMEM16A calcium-activated chloride channel. In preclinical studies, TM­inh­-23 demonstrated the ability to block vascular smooth muscle contraction and lower blood pressure in spontaneously hypertensive rats, suggesting its potential as a novel therapeutic agent for hypertension [].

Properties

CAS Number

2091004-49-6

Product Name

3-Ethoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid

IUPAC Name

3-ethoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C11H14N2O3/c1-2-16-10-6-8-5-7(11(14)15)3-4-9(8)12-13-10/h6-7H,2-5H2,1H3,(H,14,15)

InChI Key

DHRPNOMRNKWKKW-UHFFFAOYSA-N

SMILES

CCOC1=NN=C2CCC(CC2=C1)C(=O)O

Canonical SMILES

CCOC1=NN=C2CCC(CC2=C1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.